1-Linoleoyl-2-oleoyl-rac-glycerol-d5
Description
Properties
Molecular Formula |
C₃₉H₆₅D₅O₅ |
|---|---|
Molecular Weight |
624 |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid (2S)-3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen_x000B_-1-yl]oxy]propyl Ester-d5; D-2-Oleo-1-linolein-d5; D-α-Linoleoyl-β-oleoylglycerin-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 1-linoleoyl-2-oleoyl-rac-glycerol-d5 and analogous lipids:
Physical and Chemical Properties
- Polymorphism: Unlike this compound, stereospecific DAGs like sn-SODG exhibit marked polymorphism due to challenges in packing saturated (e.g., stearoyl) and unsaturated (e.g., oleoyl) chains. sn-SODG forms eight distinct phases in the dry state (e.g., α, β1–β4, β', γ1–γ2) with transition temperatures ranging from -5.9°C to 25.7°C . Hydration stabilizes these phases but reduces transition enthalpy .
- Deuterium Effects: The deuterated backbone of this compound may slightly alter its melting point or solubility compared to non-deuterated analogs due to isotopic mass differences, though such effects are typically minimal in biological assays .
Analytical Utility
- HPLC and Mass Spectrometry: this compound serves as an internal standard in lipidomics due to its deuterium labeling, enabling precise quantification of non-deuterated DAGs in complex matrices . Similar compounds like 1,2-dioleoyl-sn-glycerol are analyzed via HPLC with evaporative light scattering detection (ELSD) or MS/MS .
Preparation Methods
Regioselective Esterification of Glycerol-d5
The synthesis begins with deuterated glycerol (glycerol-d5), where five hydrogen atoms are replaced with deuterium to create a stable isotopic label. The process involves two sequential esterification reactions:
-
Protection of Hydroxyl Groups : The primary hydroxyl group (sn-1) of glycerol-d5 is activated using trityl chloride or tert-butyldimethylsilyl (TBDMS) groups to ensure regioselectivity.
-
Linoleic Acid Esterification : The free secondary hydroxyl group (sn-2) reacts with linoleic acid activated as an acyl chloride or mixed anhydride. Catalysts like p-toluenesulfonic acid (PTSA) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate the reaction.
-
Deprotection and Oleic Acid Esterification : After removing the protecting group, the newly exposed hydroxyl at sn-1 undergoes esterification with oleic acid under similar conditions.
Key Reaction Conditions
Deuterium Labeling Strategies
Deuterium is introduced via glycerol-d5, synthesized through catalytic exchange reactions using deuterated water (DO) and palladium-based catalysts. The isotopic purity of glycerol-d5 is critical, as residual protiated glycerol compromises the compound’s utility in mass spectrometry or nuclear magnetic resonance (NMR) studies.
Isotopic Purity Analysis
| Technique | Metrics | Typical Results |
|---|---|---|
| High-Resolution MS | [M+D] ion | 361.5707 m/z (Δ < 5 ppm) |
| H NMR | Deuterium integration | >98% isotopic enrichment |
Enzymatic Synthesis Approaches
Lipases such as Candida antarctica lipase B (CAL-B) offer regioselective esterification under mild conditions. However, enzymatic methods are less commonly employed for deuterated diacylglycerols due to incompatibility with anhydrous solvents and isotopic effects on enzyme activity.
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance yield and reduce costs:
Industrial Process Parameters
| Stage | Conditions | Outcome |
|---|---|---|
| Esterification | 70°C, 4 h | 90% conversion to monoacylglycerol |
| Distillation | 180°C, 0.005 mbar | 95% purity, minimal thermal degradation |
Purification and Characterization
Chromatographic Techniques
Analytical Validation
| Method | Critical Parameters | Application |
|---|---|---|
| H/C NMR | Chemical shifts (δ) | Confirm acyl chain positions |
| LC-MS/MS | MRM transitions | Quantify deuterium incorporation |
Challenges and Optimization
Acyl Migration Mitigation
Acyl migration from sn-2 to sn-3 positions is a major side reaction. Strategies to minimize it include:
Q & A
Q. What are the optimal storage and handling conditions for 1-Linoleoyl-2-oleoyl-rac-glycerol-d5 to ensure stability in experimental workflows?
Methodological Answer: To maintain stability, store the compound at -86°C in airtight, light-protected vials to prevent degradation. Transport on dry ice to avoid thawing. Aliquot the compound to minimize freeze-thaw cycles, which can introduce variability in lipid quantification. Always use gloves and lab coats when handling, and adhere to institutional safety protocols for deuterated compounds .
Q. How is this compound synthesized, and what purity validation methods are critical for lipidomics applications?
Methodological Answer: The deuterated analog is synthesized via enzymatic interesterification or chemical esterification, incorporating deuterium at specific positions (e.g., 1,1,2,3,3-D5). Purity is validated using NMR spectroscopy (to confirm deuterium placement) and LC-MS (to assess isotopic enrichment ≥98%). Residual 1,3-isomers (<2%) should be quantified using chiral-phase HPLC to avoid interference in positional isomer studies .
Q. What safety protocols are essential when working with this compound in laboratory settings?
Methodological Answer:
- Prohibit eating, drinking, or storing personal items in lab areas.
- Use emergency eyewash stations and chemical showers if exposed.
- Conduct experiments with ≥2 researchers present for hazardous procedures (e.g., high-temperature lipid extractions).
- Follow OSHA-compliant waste disposal guidelines for deuterated lipids to prevent environmental contamination .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound impact its use as an internal standard in quantitative lipidomics?
Methodological Answer: Deuterium alters retention times in reverse-phase LC-MS , causing slight shifts compared to non-deuterated analogs. To calibrate:
Generate a standard curve using both deuterated and native compounds.
Use matrix-matched calibration to account for ionization suppression in biological samples.
Validate with high-resolution MS/MS to distinguish isotopic peaks from background noise. Adjust integration parameters to avoid misquantification .
Q. What strategies resolve positional isomer contamination (e.g., 1,3-isomers) in studies using this compound?
Methodological Answer:
Q. How does this compound serve as a substrate in enzymatic assays for lipid metabolism studies?
Methodological Answer:
- Use the compound in lipase activity assays to track hydrolysis kinetics via deuterium-labeled products (e.g., deuterated fatty acids).
- Monitor reactions with time-resolved MALDI-TOF MS to quantify enzymatic specificity for sn-2 vs. sn-1/3 positions.
- Compare kinetic parameters (Km, Vmax) with non-deuterated analogs to identify isotopic effects on enzyme binding .
Q. What analytical approaches reconcile contradictory data in studies measuring this compound’s partitioning in membrane models?
Methodological Answer:
- Combine neutron scattering (to map deuterium localization) and molecular dynamics simulations to resolve discrepancies in bilayer insertion depths.
- Validate with differential scanning calorimetry (DSC) to correlate phase behavior with experimental conditions (e.g., pH, ionic strength).
- Replicate experiments across ≥3 independent lipid preparations to distinguish methodological artifacts from biological variability .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
